1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene

Regulatory compliance Laboratory safety Procurement qualification

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (CAS 1510495-71-2) is a para-substituted bromoaromatic bearing a chiral 1,1,1-trifluoropropan-2-yl side chain. This compound serves as a versatile aryl bromide building block in palladium-catalyzed cross-coupling reactions and other transformations relevant to medicinal and agrochemical synthesis.

Molecular Formula C9H8BrF3
Molecular Weight 253.06 g/mol
CAS No. 1510495-71-2
Cat. No. B1381991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene
CAS1510495-71-2
Molecular FormulaC9H8BrF3
Molecular Weight253.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)C(F)(F)F
InChIInChI=1S/C9H8BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3
InChIKeyNSGZGNHASNAVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene CAS 1510495-71-2: Core Building Block Properties and Comparator Landscape


1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (CAS 1510495-71-2) is a para-substituted bromoaromatic bearing a chiral 1,1,1-trifluoropropan-2-yl side chain. This compound serves as a versatile aryl bromide building block in palladium-catalyzed cross-coupling reactions and other transformations relevant to medicinal and agrochemical synthesis. Key computed properties include a molecular weight of 253.06 g/mol and an XLogP3 of 4.3 [1]. Its closest structural analogs include the meta-substituted isomer (1-bromo-3-(1,1,1-trifluoropropan-2-yl)benzene, CAS 1535337-67-7), the gem-dimethyl analog (1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene, CAS 1225380-05-1), and the bromomethyl variant (1-(bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene, CAS 1204295-85-1) [2].

Why 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene Cannot Be Simply Replaced by In-Class Analogs


Despite sharing the C9H8BrF3 formula, the para-substituted trifluoropropanyl bromobenzene exhibits distinct physicochemical, safety, and synthetic profiles relative to its meta isomer and gem-dimethyl analog. The para arrangement provides a defined electronic vector for cross-coupling reactions, while the chiral α-carbon offers enantiomeric resolution opportunities absent in the gem-dimethyl variant [1]. Moreover, the para isomer lacks the notified irritant classification (H315, H319, H335) that accompanies the meta isomer, reducing regulatory complexity for laboratory procurement [2]. These differences directly impact reaction design, purification strategies, and compliance requirements, making simple generic interchange scientifically and operationally inadvisable.

Quantitative Differentiation Evidence for 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene vs. Closest Analogs


GHS Hazard Classification: Absence of Irritant Labeling vs. Meta Isomer

The para-substituted target compound carries no notified GHS hazard classification for skin irritation, eye irritation, or specific target organ toxicity. In contrast, the meta isomer (1-bromo-3-(1,1,1-trifluoropropan-2-yl)benzene, CAS 1535337-67-7) is classified under CLP as Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), as registered in the ECHA C&L Inventory [1]. The target's unclassified status is corroborated by the absence of GHS hazard statements on its PubChem record [2].

Regulatory compliance Laboratory safety Procurement qualification

Commercial Purity: 97% Assay vs. 95% for Gem-Dimethyl Analog

Suppliers report a purity of 97% for 1-bromo-4-(1,1,1-trifluoropropan-2-yl)benzene (LeYan product 1145138) . By comparison, the gem-dimethyl analog 1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene (CAS 1225380-05-1) is routinely offered at 95% purity (ABCR, AB490259) . The 2-percentage-point higher purity reduces total impurity load by 40% (from 5% to 3%), minimizing potential side reactions in subsequent coupling steps.

Chemical procurement Synthetic reliability Impurity profiling

Chiral Center Availability: Enantiomeric Resolution Capability vs. Achiral Gem-Dimethyl Analog

The target compound possesses an undefined atom stereocenter at the α-carbon of the trifluoropropanyl chain, as evidenced by PubChem stereochemical descriptors (Undefined Atom Stereocenter Count = 1) [1]. In contrast, the gem-dimethyl analog (1-bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene) has a quaternary α-carbon with two identical methyl substituents, resulting in zero stereocenters (PubChem Undefined Atom Stereocenter Count = 0) [2]. This structural feature enables preparative chiral resolution (e.g., via chiral chromatography or diastereomeric salt formation) of the target compound, providing access to enantiopure intermediates for asymmetric target synthesis.

Asymmetric synthesis Chiral building blocks Stereochemical control

Computed Lipophilicity: Defined XLogP3 of 4.3 for Drug-Design Parameterization

The target compound has a computed XLogP3 value of 4.3 as reported in PubChem [1]. This lipophilicity value is critical for predicting membrane permeability, metabolic stability, and off-target binding in early drug discovery. The meta isomer (CAS 1535337-67-7) lacks a publicly available computed XLogP3 value in PubChem, limiting its immediate usability in computational ADME workflows [2]. Having a standardized, database-accessible logP empowers medicinal chemists to make data-driven decisions when selecting aryl bromide building blocks for lead optimization.

Lipophilicity Drug design ADME prediction

Optimal Procurement and Application Scenarios for 1-Bromo-4-(1,1,1-trifluoropropan-2-yl)benzene


Chiral Drug Intermediate Synthesis Requiring Enantiomeric Purity

Medicinal chemistry groups developing enantiomerically pure kinase inhibitors or GPCR modulators can leverage the target compound's chiral α-carbon for resolution. Following chiral separation, the resulting enantiopure aryl bromide serves as a well-defined Suzuki coupling partner, enabling stereo-defined SAR exploration [REFS-3_1]. The gem-dimethyl analog cannot fulfill this role due to its achiral nature [REFS-3_2].

High-Purity Building Block Procurement for Multi-Step Parallel Synthesis

With a commercial purity of 97%, this compound minimizes cumulative impurity effects across multi-step synthetic sequences. Procurement teams selecting building blocks for library synthesis can reduce purification failures and improve overall yield reproducibility relative to the 95%-purity gem-dimethyl analog [REFS-3_1][REFS-3_2].

Regulatory-Favorable Laboratory Stock for Academic and CRO Environments

Unlike the skin- and eye-irritant meta isomer, the para-substituted target carries no GHS irritant classification, streamlining chemical hygiene plans and reducing administrative overhead for EHS compliance. This makes it a preferred choice for academic core facilities and contract research organizations managing diverse compound inventories [1][2].

Computationally-Guided Fragment-Based Drug Design (FBDD)

The availability of a robust computed XLogP3 (4.3) allows the target compound to be rapidly incorporated into property-based fragment screening cascades. Computational chemists can filter this building block against Lipinski and lead-likeness criteria without resorting to experimental logD measurement, accelerating hit-to-lead timelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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